Core Heterocycle Identity Differentiates Pyridazine-Containing Compounds from Pyrimidine or Pyrazine Analogs Within the Patent Scope
The US patent 9,145,367 B2 defines the core heterocycle (Formula II) as being selected from a pyridazine, a pyrimidine, or a pyrazine group [1]. The target compound incorporates a pyridazine ring with a 6-methyl substituent, distinguishing it from hypothetical pyrimidine or pyrazine analogs. While no head-to-head biological data is publicly available for this specific compound, the patent's independent claiming of the core heterocycle identity implies that this structural feature is a critical determinant of pharmacological activity and that pyridazine, pyrimidine, and pyrazine variants are not interchangeable [1].
| Evidence Dimension | Core heterocycle identity (structural feature claimed in patent) |
|---|---|
| Target Compound Data | Pyridazine ring with 6-methyl substituent |
| Comparator Or Baseline | Pyrimidine or pyrazine analogs as defined in patent Formula II |
| Quantified Difference | No quantitative bioactivity difference retrievable from public sources for this specific compound |
| Conditions | Patent specification US 9,145,367 B2; no specific biological assay data publicly linked to this CAS number |
Why This Matters
Procurement of an exact pyridazine-containing compound is necessary for any study aiming to reproduce the patent's therapeutic claims, as pyrimidine or pyrazine congeners may have entirely different target interactions.
- [1] Tazi, J., Mahuteau, F., Najman, R., Scherrer, D., Campos, N., & Garcel, A. (2015). US Patent No. 9,145,367 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
